FDI-6 is a small molecule identified as a potent and selective inhibitor of the Forkhead Box M1 (FOXM1) transcription factor []. FOXM1 is often overexpressed in various cancers and plays a crucial role in tumor development, cell proliferation, and resistance to therapy [, , , , ]. FDI-6 has been extensively studied for its potential as an anti-cancer agent in preclinical models, exhibiting promising results in suppressing tumor growth and enhancing the efficacy of existing chemotherapy [, , , , , , , ].
The synthesis of 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes:
Industrial production may optimize these methods using continuous flow reactors and automated synthesis platforms to enhance yield and purity .
The molecular formula for 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is , with a molecular weight of approximately 393.43 g/mol. The compound features:
Crystallographic studies reveal that the compound exhibits planar or nearly planar conformations, with substituents adopting various orientations that can influence intermolecular interactions such as hydrogen bonding and π-π stacking .
3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can participate in several chemical reactions:
The mechanism of action for 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide primarily involves its role as an inhibitor of c-Met kinase. This compound binds to the ATP-binding site of the kinase, preventing autophosphorylation and subsequent activation of downstream signaling pathways associated with cancer cell proliferation and survival. Studies suggest that this inhibition can lead to reduced tumor growth in various cancer models .
The physical properties of 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide include:
Chemical properties include its ability to undergo oxidation and reduction reactions as well as participate in nucleophilic substitutions .
The unique properties of 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide make it suitable for various scientific applications:
The thieno[2,3-b]pyridine scaffold represents a privileged heterocyclic system in drug discovery, characterized by a fused bicyclic structure combining thiophene and pyridine rings. This configuration confers remarkable electronic properties and planar rigidity that facilitate diverse biological interactions. The core structure serves as a versatile pharmacophore, enabling strategic substitutions at positions 2, 3, 4, and 6 to fine-tune target affinity and selectivity [10]. Molecular modeling studies reveal that the sulfur atom within the thiophene ring enhances membrane permeability through favorable lipophilic interactions, while the pyridinic nitrogen offers hydrogen-bonding capabilities critical for target engagement . The intrinsic dipole moment across the fused ring system further promotes interactions with biological macromolecules, explaining the prevalence of this scaffold in kinase inhibitors and transcriptional regulators.
Table 1: Structural Features and Bioactive Derivatives of Thieno[2,3-b]Pyridine Core
Compound Name | R6 | R4 | R2 | Molecular Weight (g/mol) |
---|---|---|---|---|
3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (FDI-6) | 2-thienyl | -CF3 | -CONH(4-F-C6H4) | 437.4 |
3-Amino-6-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | 3,4-dimethoxyphenyl | -CF3 | -CONH(4-F-C6H4) | 491.46 |
3-Amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | 4-methylphenyl | -CF3 | -CONH-cyclopropyl | 391.41 |
Methyl 3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | 1,3-benzodioxol-5-yl | -CF3 | -COOCH3 | 396.34 |
Derivatives like FDI-6 exemplify strategic functionalization that enhances target specificity. The 2-thienyl extension at position 6 introduces conformational flexibility and π-stacking capabilities, while the carboxamide linkage at position 2 provides hydrogen-bond donor/acceptor pairs essential for high-affinity protein binding [3]. These features collectively enable the scaffold to interact with complex biological targets such as transcription factors and kinases that are typically considered "undruggable" with conventional flat heterocycles .
The trifluoromethyl (-CF3) group at position 4 serves as a critical pharmacophoric element that significantly influences both physicochemical properties and biological activity. This strong electron-withdrawing substituent enhances metabolic stability by resisting oxidative degradation, while concurrently increasing membrane permeability through lipophilicity modulation (XLogP3 value of 5.6 for FDI-6) . Quantum mechanical calculations indicate the -CF3 group creates an electrostatic hotspot that favors interactions with hydrophobic protein pockets, particularly in transcriptional regulators like FOXM1 . Additionally, the strong inductive effect polarizes the π-electron system of the core scaffold, enhancing hydrogen-bond acceptor capacity at adjacent sites.
Complementing this, the amino (-NH2) group at position 3 functions as a hydrogen-bond donor that is essential for specific molecular recognition events. In FDI-6, this moiety forms crucial contacts with aspartate residues in the FOXM1 DNA-binding domain, as confirmed through crystallographic docking studies . The electron-donating character of the amino group also modulates the electronic density of the fused ring system, increasing nucleophilicity at position 2 and potentially influencing redox properties.
Table 2: Impact of Substituent Configurations on Molecular Properties
Substituent Position | Chemical Group | Key Property Contributions | Biological Implications |
---|---|---|---|
C4 | -CF3 | ↑ Lipophilicity (cLogP +1.2)↑ Metabolic stability↓ Electron density at C5 | Enhanced cellular uptakeProlonged intracellular half-lifeElectrostatic complementarity to target |
C3 | -NH2 | ↑ Hydrogen-bonding capacity↑ Electron density at C2↓ Ring oxidation potential | Critical for target bindingFacilitates salt bridge formationPotential antioxidant effects |
C6 | 2-thienyl | ↑ Conformational flexibility↑ π-Stacking capability↓ Aqueous solubility | Target surface complementarityEnhanced intercalation potentialRequires formulation optimization |
The synergistic interplay between these substituents creates a "molecular recognition triad" within FDI-6: The 2-thienyl enables coarse target selection through hydrophobic contacts, the -CF3 group provides precise steric complementarity, and the amino group delivers specific hydrogen-bond interactions essential for inhibitory activity [10].
FDI-6 emerged as a pioneering small-molecule inhibitor targeting Forkhead box M1 (FOXM1), a transcription factor implicated in tumorigenesis across multiple cancer types. FOXM1 regulates genes controlling cell cycle progression (particularly G1/S and G2/M transitions), DNA damage repair, and mitotic spindle formation. Its overexpression correlates with therapeutic resistance and poor prognosis in breast, lung, and gastrointestinal malignancies . Prior to FDI-6's identification, FOXM1 was considered challenging to target due to the absence of conventional druggable pockets in its DNA-binding domain.
The discovery of FDI-6 originated from high-throughput screening campaigns using fluorescence polarization assays to detect disruptors of FOXM1-DNA binding. Initial structure-activity relationship studies revealed non-negotiable structural requirements for FOXM1 inhibition: the 4-fluorophenyl carboxamide moiety, the electron-deficient thieno[2,3-b]pyridine core, and the 2-thienyl substituent . Mechanistic investigations demonstrated that FDI-6 binds directly to FOXM1's DNA-binding domain (Kd ≈ 4.6 µM), effectively preventing its nuclear localization and transcriptional activation without promoting protein degradation .
Table 3: Key Research Findings on FDI-6 in Oncological Models
Study System | Major Findings | Reference (PMID) |
---|---|---|
Laryngeal carcinoma cells | ↓ FOXM1 nuclear translocation↑ Caspase-3/7 activation (2.8-fold)↓ Migration (62% inhibition at 10µM) | 28502298 |
Prostate cancer models | ↓ Androgen receptor signaling↑ BAX/Bcl-2 ratio (apoptosis induction)Synergy with enzalutamide | 28588757 |
Erythroid progenitor cells | FOXM1 knockout phenocopy↑ Erythropoiesis (34% enhancement) | 28154085 |
In silico docking | Identification of binding pocket:Val287, Thr307, Asn312 contactsDisruption of DNA recognition helix | 29414039 |
Critical research by Liu et al. demonstrated FDI-6's efficacy in laryngeal carcinoma models, where treatment (10µM, 48h) reduced FOXM1-dependent gene expression by >70% while increasing apoptosis threefold compared to controls . Subsequent investigations revealed broader applicability: Otto-Duessel et al. reported disruption of androgen receptor signaling in prostate cancer through FOXM1-dependent and independent pathways, while Marsico's team established structure-based optimization strategies for next-generation inhibitors . These foundational studies positioned FDI-6 as both a chemical probe for FOXM1 biology and a lead compound for oncology drug development, highlighting the therapeutic potential of rationally designed thieno[2,3-b]pyridine derivatives in targeting transcription factors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7